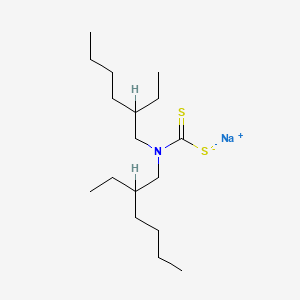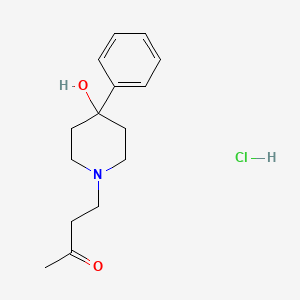
MFCD27946742
Vue d'ensemble
Description
MFCD27946742 is an organic compound that belongs to the class of phenyl ethanones. These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety. The compound’s structure includes a hydroxyl group, a methyl group, and a nitro group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD27946742 can be achieved through various organic reactions. One common method involves the nitration of 2-hydroxy-3-methylacetophenone, followed by purification steps. The reaction conditions typically include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Purification: Recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of such compounds often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD27946742 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-3-methyl-4-nitrobenzoic acid.
Reduction: Formation of 2-hydroxy-3-methyl-4-aminophenyl ethanone.
Substitution: Formation of halogenated derivatives like 2-hydroxy-3-methyl-4-bromo-phenyl ethanone.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of MFCD27946742 depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and nitro groups can play a crucial role in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methyl-4-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
2-Hydroxy-3-methyl-4-nitrophenol: Similar structure but with a phenol group instead of an ethanone group.
2-Hydroxy-3-methyl-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.
Uniqueness
MFCD27946742 is unique due to its specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of both hydroxyl and nitro groups on the phenyl ring can lead to unique chemical behavior compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
1-(2-hydroxy-3-methyl-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO4/c1-5-8(10(13)14)4-3-7(6(2)11)9(5)12/h3-4,12H,1-2H3 |
Clé InChI |
AXSDHCXVYCQDGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)C(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3-Bromo-phenyl)-5-methyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine](/img/structure/B8546744.png)





![N-{3-[(Pyridin-4-yl)oxy]phenyl}-1H-benzimidazole-2-carboxamide](/img/structure/B8546786.png)



